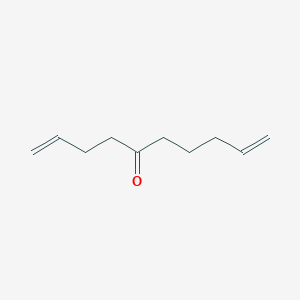

Deca-1,9-dien-5-one

Description

In the landscape of organic chemistry, molecules with multiple functional groups serve as versatile platforms for the construction of complex molecular architectures. Deca-1,9-dien-5-one, with its ketone and two alkene functionalities, represents a valuable, albeit specialized, intermediate for organic synthesis. The spatial separation of its reactive sites allows for selective transformations and participation in intramolecular reactions to form cyclic structures.

While this compound is a non-conjugated system, the study of its conjugated isomers and related dienone structures is crucial to understanding its potential reactivity. Conjugated dienones are a class of organic compounds recognized for their significant synthetic utility. iaea.org The arrangement of two carbon-carbon double bonds in conjugation with a carbonyl group creates a highly reactive electron system. libretexts.org This reactivity is harnessed in numerous organic transformations.

A primary reaction of conjugated dienones is the Michael addition, where a nucleophile adds to the extended conjugated system. masterorganicchemistry.com Depending on the substrate and reaction conditions, this can occur as a 1,4-addition or a 1,6-addition. beilstein-journals.org For instance, the choice between Yamamoto's cuprate (B13416276) (n-BuCu·BF3) and a Gilman reagent can selectively yield 1,4- or 1,6-adducts, respectively. beilstein-journals.org This controlled reactivity makes dienones powerful intermediates in the diastereoselective synthesis of complex molecules, such as multisubstituted cyclohexanones and indanes through double Michael additions. sioc-journal.cn

Furthermore, conjugated dienes are key components in pericyclic reactions, most notably the Diels-Alder reaction, a powerful tool for forming six-membered rings. slideshare.net The reactivity and stability of dienones are influenced by their conformation, which can exist in s-cis and s-trans forms relative to the single bond. libretexts.org The ability to control these reactions has made dienones important in the synthesis of natural products and biologically active molecules. iaea.orgwikipedia.org

The study of ketone-containing unsaturated systems, or alkenones, has a rich history. A notable early example is the dienone–phenol rearrangement, first described in 1921 by Karl von Auwers and Karl Ziegler. wikipedia.org This acid-catalyzed reaction converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol, a transformation that proved foundational in the structural elucidation and synthesis of steroids and other natural products. wikipedia.org

Further expansion in the understanding of dienone reactivity came in the 1970s. In 1972, the first examples of conjugate addition of copper-based reagents to extended Michael acceptors like dienones were reported, showcasing the ability to achieve selective 1,6-additions. beilstein-journals.org The 1980s saw deeper investigations into the regioselectivity of these additions. beilstein-journals.org The first successful Acyclic Diene Metathesis (ADMET) polymerization, a reaction type in which this compound can participate, was reported in 1991, polymerizing terminal dienes like 1,9-decadiene (B157367). wikipedia.org This step-growth condensation polymerization method opened a new avenue for creating polyenes with controlled structures. wikipedia.orgrsc.org

In a different context, long-chain alkenones produced by certain species of haptophyte algae were identified in marine sediments in the 1980s. csic.es These natural alkenones have become critical biomarkers in paleoclimatology for reconstructing past sea surface temperatures. csic.es While structurally distinct from synthetic dienones like this compound, their study highlights the diverse roles of alkenones in science.

Direct research on this compound is not extensively documented in publicly available literature. However, its structural motifs are featured in key synthetic applications, and its analogs have been the subject of significant investigation.

Physicochemical Properties

Detailed experimental data for this compound is limited. The table below provides calculated properties and data for the closely related compound, 1,9-decadiene.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| Boiling Point | ~180–190°C (estimated for dienone), 169°C (for 1,9-decadiene) | vulcanchem.com, sigmaaldrich.com |

| Density | ~0.82–0.85 g/cm³ (estimated for dienone), 0.75 g/mL at 25°C (for 1,9-decadiene) | vulcanchem.com, sigmaaldrich.com |

| Solubility | Soluble in organic solvents like THF, DCM, and ethers. | vulcanchem.com, chemicalbook.com |

Synthetic Applications

The terminal diene structure of this compound makes it a suitable monomer for Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a versatile step-growth polymerization that uses transition-metal catalysts to form polyenes from α,ω-dienes, releasing ethylene (B1197577) gas as a byproduct. wikipedia.org This method is known for its high functional group tolerance. wikipedia.org For example, 1,9-decadiene, the parent hydrocarbon of this compound, undergoes ADMET to yield poly(octenylene). wikipedia.org The ketone group in this compound would result in a functionalized polymer with regularly spaced carbonyl groups, which could be used for further material modifications.

Another significant application is in the synthesis of spiroketals. vulcanchem.com Spiroketals are important structural motifs found in many natural products with diverse biological activities. researchgate.netresearcher.life this compound can serve as a precursor in reactions like iodoetherification, where intramolecular cyclization is triggered to form the spiroketal core with high stereoselectivity. vulcanchem.com

Research on Analogs: Spirodienones

The core structure of a dienone fused into a spirocyclic system is found in a class of compounds known as spirodienones. These analogs have attracted considerable research interest, particularly for their potent biological activities. Spirodienone is a versatile scaffold found in natural products like annosqualine and has been a leading structure for developing therapeutic agents. nih.gov

Recent studies have focused on synthesizing novel spirodienone derivatives and evaluating their anticancer properties. Copper-catalyzed reactions have been used to create a series of 4-triazolyl-1-oxa-4-azaspiro beilstein-journals.orgsigmaaldrich.comdeca-6,9-dien-8-ones and their 3,8-dione counterparts. xula.edursc.org Many of these compounds have shown potent, dose-dependent inhibitory effects against various cancer cell lines. rsc.org The addition of a carbonyl group at the 3-position of the spirodienone ring was found to generally increase the antiproliferative activity. rsc.orgnih.gov

The table below summarizes the in vitro cytotoxicity of selected spirodienone analogs.

| Compound | Cell Line | IC₅₀ (μM) | Source |

| Naphthalene-substituted spirodienone (6a) | MDA-MB-231 | 0.03 | nih.gov |

| Naphthalene-substituted spirodienone (6a) | HeLa | 0.07 | nih.gov |

| Naphthalene-substituted spirodienone (6a) | A549 | 0.08 | nih.gov |

| Acyl sulfonamide spirodienone (4j) | A549 | 0.005 | nih.gov |

| Acyl sulfonamide spirodienone (4p) | HeLa | 0.02 | nih.gov |

| Acyl sulfonamide spirodienone (4q) | MDA-MB-231 | 0.02 | nih.gov |

These findings highlight that while this compound itself is a simple molecule, the broader class of dienones and their spirocyclic analogs represents a rich and active area of research in synthetic and medicinal chemistry. nih.govnih.gov The discovery of these potent anticancer agents suggests that spirodienone conjugates are promising leads for the development of new therapeutics. xula.edursc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

123976-50-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

deca-1,9-dien-5-one |

InChI |

InChI=1S/C10H16O/c1-3-5-7-9-10(11)8-6-4-2/h3-4H,1-2,5-9H2 |

InChI Key |

BHJREBRUFKVDEE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC(=O)CCC=C |

Origin of Product |

United States |

Advanced Synthetic Strategies for Deca 1,9 Dien 5 One

Retrosynthetic Analysis and Key Disconnections for Deca-1,9-dien-5-one

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. For this compound, the analysis reveals several potential disconnections, which in turn suggest different forward synthetic routes. The most logical disconnections are at the C4-C5 and C5-C6 bonds, adjacent to the carbonyl group. This approach suggests precursors such as but-3-enoyl chloride and 5-hexen-1-ol, or related synthons. Another key disconnection can be made at the double bonds, suggesting olefination reactions as a key step in the synthesis.

A plausible retrosynthetic pathway is initiated by disconnecting the molecule at the carbon-carbon bonds alpha to the ketone. This leads to synthons that can be formed from commercially available starting materials. For instance, a Grignard reaction between a butenyl magnesium halide and a valeric acid derivative could be a potential route.

Convergent and Divergent Synthetic Pathways to this compound

A divergent approach, on the other hand, starts from a common intermediate that is then elaborated to produce a variety of related structures. In the context of this compound, a precursor could be synthesized and then modified to introduce the ketone and alkene functionalities.

Catalytic Methodologies in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from various catalytic approaches.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalysis offers powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Heck, or Negishi coupling could be envisioned for the synthesis of the this compound backbone. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium.

For instance, a synthesis could involve the palladium-catalyzed coupling of a vinyl-containing organoboron compound with a suitable acyl chloride derivative. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

A notable synthesis involves the nickel-catalyzed reaction of 2-(oct-7-en-1-yl)oxirane with diethylzinc (B1219324) in tetrahydrofuran (B95107) (THF). vulcanchem.com This reaction proceeds at ambient temperature over 48 hours and can achieve a high yield after purification. vulcanchem.com The mechanism is thought to involve a radical pathway, where the opening of the epoxide ring facilitates the formation of the dienone system. vulcanchem.com

| Catalyst | Reagents | Solvent | Conditions | Yield |

| Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) | 2-(oct-7-en-1-yl)oxirane, diethylzinc | Tetrahydrofuran (THF) | Ambient temperature, 48 hours | 93% |

Stereoselective Alkene and Ketone Formation

Controlling the stereochemistry of the double bonds in this compound can be important for certain applications. Stereoselective methods for alkene synthesis, such as the Wittig reaction with stabilized ylides or the Horner-Wadsworth-Emmons reaction, can be employed to control the E/Z geometry of the double bonds.

Similarly, stereoselective methods for ketone formation or reduction can be utilized if chiral centers are introduced into the molecule. While this compound itself is achiral, its derivatives can be chiral, and their synthesis may require stereoselective methods. For example, the use of chiral catalysts or auxiliaries can lead to the formation of a single enantiomer or diastereomer.

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally friendly. For the synthesis of this compound, this can involve the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents.

One approach is to utilize biomass-derived starting materials. For example, fatty acids or their derivatives, which can be obtained from plant oils, could be used as precursors. Another green strategy is to employ catalytic reactions that minimize waste and energy consumption. The use of microwave irradiation can sometimes accelerate reactions and improve yields, contributing to a more sustainable process. ichem.md

Furthermore, the development of solvent-free or aqueous reaction conditions is a key goal of green chemistry. While many organic reactions require organic solvents, research is ongoing to find more environmentally benign alternatives. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Mechanistic Investigations of Reactions Involving Deca 1,9 Dien 5 One

Electrophilic Additions to the Dienone Moieties of Deca-1,9-dien-5-one

The double bonds in this compound are susceptible to attack by electrophiles. These reactions are often characterized by questions of regioselectivity—which double bond reacts and at which carbon—and stereoselectivity.

Regioselectivity and Stereoselectivity in Addition Reactions

A notable example of an electrophilic addition is the iodoetherification of this compound, which is a key step in the synthesis of spiroketals. vulcanchem.com In this intramolecular reaction, an electrophilic iodine species activates one of the alkene moieties, prompting a nucleophilic attack from the carbonyl oxygen. This is followed by a second intramolecular cyclization where the remaining double bond attacks the newly formed oxonium ion, leading to the spiroketal structure with high stereoselectivity. The mechanism involves the electrophilic iodine promoting a nucleophilic attack by the distal double bond. vulcanchem.com

While specific studies on the regioselectivity of intermolecular electrophilic additions to this compound are not extensively detailed, principles from related α,β-unsaturated systems can be applied. The electrophilic character of a carbonyl group is transmitted through conjugation to the β-carbon, making it electron-poor. libretexts.org However, in a non-conjugated dienone like this compound, the two double bonds are electronically isolated from the carbonyl group, suggesting their reactivity towards electrophiles would be similar to that of simple alkenes. Steric hindrance around each double bond would likely play a significant role in determining the site of attack for bulky electrophiles.

Mechanistic Pathways of Halogenation and Hydrofunctionalization

The halogenation of ketones typically proceeds via an enol or enolate intermediate, leading to substitution at the α-carbon. vanderbilt.eduwikipedia.org For α,β-unsaturated ketones, selective halogenation at the α'-position (the carbon adjacent to the carbonyl but not part of the double bond) can be achieved under specific conditions. organic-chemistry.org For a non-conjugated system like this compound, direct halogenation of the double bonds would compete with α-halogenation.

Acid-catalyzed halogenation of a ketone involves the rate-determining formation of an enol, which then acts as a nucleophile to attack the halogen. libretexts.org In the case of this compound, this would lead to substitution at the C4 and C6 positions. Conversely, direct electrophilic addition of a halogen (e.g., Br₂) to one of the C=C double bonds would proceed through a cyclic halonium ion intermediate. The subsequent attack by a nucleophile (e.g., Br⁻) would occur in an anti-fashion, leading to a di-halogenated product. The stereochemical outcome of radical halogenation often results in a racemic mixture if a new chiral center is formed from an achiral substrate. chemistrysteps.com

Hydrofunctionalization, such as hydrohalogenation, would be expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C1 or C10), and the halide adds to the more substituted carbon (C2 or C9), proceeding through a secondary carbocation intermediate.

Nucleophilic Reactivity and Enolate Chemistry of this compound

The carbonyl group and the adjacent α-carbons are the primary sites for nucleophilic reactivity in this compound.

Carbonyl Reactivity and Alpha-Substituted Products

The carbonyl carbon of this compound is electrophilic and subject to nucleophilic attack. Reactions with nucleophiles like Grignard reagents or organolithium compounds lead to the formation of tertiary alcohols. youtube.commsu.edu The general mechanism involves the nucleophile attacking the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. youtube.commsu.edu

For α,β-unsaturated ketones, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon in a conjugate manner (1,4-addition). libretexts.org While this compound is not a conjugated system, its reactivity can be compared. For instance, a tandem double Friedel−Crafts reaction of indoles with non-symmetrical divinyl ketones has been shown to be completely regioselective, forming complex tricyclic indoles. acs.org A domino reaction involving a triple nucleophilic attack of nitromethane (B149229) on (2-iminoaryl)divinyl ketones proceeds through a stepwise double Michael addition/aza-Henry reaction cascade to build complex heterocyclic structures. acs.orgnih.gov

Formation and Reactions of this compound Enolates

The α-hydrogens at the C4 and C6 positions of this compound are acidic and can be removed by a suitable base to form an enolate. khanacademy.orgmasterorganicchemistry.com The resulting enolate is a powerful nucleophile with two reactive sites: the α-carbon and the oxygen atom. Reactions with soft electrophiles typically occur at the carbon, while hard electrophiles react at the oxygen. masterorganicchemistry.com

The formation of an enolate from an unsymmetrical ketone can lead to regioisomers. For this compound, deprotonation can occur on either side of the carbonyl group. The reaction of ketone-derived silyl (B83357) enol ethers with terminal alkynes, catalyzed by indium(III) bromide, can form β,γ-unsaturated ketones, even creating quaternary carbons at the α-position. nih.gov This demonstrates a powerful method for C-C bond formation at the α-position. The mechanism is proposed to involve the nucleophilic attack of the silyl enol ether on an alkyne-indium(III) complex. nih.gov

| Reaction Type | Reagents | Product Type | Key Mechanistic Feature | Reference |

| Enolate Formation | Strong Base (e.g., LDA, NaH) | Enolate Anion | Deprotonation of α-carbon | khanacademy.org |

| Enolate Alkylation | Enolate + Alkyl Halide | α-Alkylated Ketone | SN2 attack by enolate carbon | masterorganicchemistry.com |

| Silyl Enol Ether Formation | Ketone + TMSCl, Base | Silyl Enol Ether | Trapping of enolate at oxygen | nih.gov |

| Catalytic Ene Reaction | Silyl Enol Ether + Alkyne, InBr₃ | β,γ-Unsaturated Ketone | Nucleophilic attack on alkyne-indium complex | nih.gov |

Pericyclic Reactions and Cycloadditions of this compound Systems

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant class of transformations for divinyl ketones.

The Nazarov cyclization is a key reaction of divinyl ketones, involving a 4π-conrotatory electrocyclization to form cyclopentenones. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid, which activates the ketone and generates a pentadienyl cation. wikipedia.orgorganic-chemistry.org This cation then undergoes electrocyclization. For simple, acyclic divinyl ketones, this reaction can be challenging, but the use of highly acidic and confined catalysts has enabled asymmetric versions with excellent enantioselectivity. nih.gov The regioselectivity of the subsequent elimination step can be controlled by substituents; for example, a silicon group can direct the position of the resulting double bond. organic-chemistry.org

The two alkene moieties of this compound can also participate in cycloaddition reactions. Asymmetric Diels-Alder reactions between dienes and divinyl ketones have been successfully catalyzed by ruthenium-Lewis acid complexes, yielding products with high enantioselectivity. nih.gov The dienone can act as the dienophile. Furthermore, intramolecular Diels-Alder (IMDA) reactions are possible, where one vinyl group acts as the diene and the other as the dienophile, although this would require prior isomerization to a conjugated diene system. Studies on deca-1,3,9-trienes have shown that such intramolecular cyclizations are feasible for constructing decalin ring systems. nih.govchemtube3d.com

| Reaction | Catalyst/Conditions | Product Type | Key Mechanistic Step | Reference |

| Nazarov Cyclization | Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid | Cyclopentenone | 4π-conrotatory electrocyclization of a pentadienyl cation | wikipedia.orgorganic-chemistry.org |

| Asymmetric Nazarov Cyclization | Chiral Brønsted Acid (IDPi) | Chiral Cyclopentenone | Confinement-induced s-trans/s-trans conformation | nih.gov |

| Diels-Alder Reaction | Ru-Lewis Acid Complex | Cyclohexene derivative | [4+2] cycloaddition | nih.gov |

| Domino Nazarov/Azide (B81097) Trapping | Lewis Acid, Alkyl Azide | Polycyclic Lactam | Capture of oxyallyl intermediate by azide | ualberta.ca |

Diels-Alder Reactions with this compound as Dienophile or Diene Equivalent

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orgiitk.ac.in In the context of this compound, the terminal vinyl groups can act as dienophiles. More complex intramolecular Diels-Alder (IMDA) reactions can be envisaged with derivatives where a diene is tethered to the main structure.

Mechanistic studies on analogous decatriene (B1670116) systems provide significant insight. The thermal IMDA cyclization of (E)-deca-1,3,9-triene, for instance, shows minimal stereoselectivity, yielding almost equal amounts of trans- and cis-fused decalin products. acs.org However, the introduction of activating groups, such as a nitro group on the dienophile, can dramatically influence both the reaction rate and the stereochemical outcome. Studies on (1E,7E)-1-nitro-deca-1,7,9-trienes have shown that these reactions proceed through asynchronous, endo-transition states to stereoselectively form trans-fused decalin systems. mdpi.com

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the transition states of these reactions. acs.orgrsc.org For ester-linked 1,3,9-decatrienes, DFT calculations (B3LYP/6-31+G(d)) have shown that the stereoselectivity depends on a balance between stabilizing secondary orbital interactions in the cis (endo) transition state and stabilizing π-conjugative interactions in the trans (exo) transition state. acs.orgrsc.org In the case of 1,3,9-decatrien-8-one, where the carbonyl is conjugated with the dienophile, the molecule can fold to allow a bonding overlap between the carbonyl group and the diene in the endo transition state, favoring the formation of the less stable cis-fused ring system. chemtube3d.com

| Reactant | Activation Energy (ΔG≠, kcal·mol−1) | Reaction Energy (ΔGr, kcal·mol−1) | Product Ratio (cis:trans) |

|---|---|---|---|

| (E)-deca-1,3,9-triene | 36.5 | -21.9 | 55:45 |

| (E)-10-nitro-deca-1,3,9-triene | 27.9 | -35.3 | >99:1 |

Intramolecular Cyclizations and Cascade Reactions of this compound

The structure of this compound is well-suited for intramolecular cyclizations, where the nucleophilic double bonds can attack an activated carbonyl group or another electrophilic center. A prime example is its use as a precursor in the iodoetherification of its ketal derivative to synthesize spiroketals. vulcanchem.com This reaction proceeds via an electrophilic iodine-promoted activation, followed by nucleophilic attack by the distal double bond to form the spirocyclic system with high stereoselectivity. vulcanchem.comrsc.org The mechanism involves the formation of an intermediate iodiranium or bromiranium ion, which is then attacked intramolecularly. biointerfaceresearch.com This strategy is a key step in the synthesis of various polyether antibiotics and natural products containing spiroketal motifs. nih.gov

As a divinyl ketone, this compound and its derivatives can also undergo Nazarov cyclization. This reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. researchgate.netresearchgate.net The reaction proceeds through a pentadienyl cation intermediate. nih.gov The specific reaction pathway can be influenced by the substituents present; for instance, electron-rich aromatic substituents can promote a competing intramolecular Friedel-Crafts electrophilic substitution. nih.gov

Cascade reactions, which involve multiple bond-forming events in a single pot, are also prominent. For example, radical cascade reactions can be initiated to form spirocyclohexadienones. nih.govacs.org These cascades can involve a sequence of radical addition, cyclization, and ipso-attack on an aromatic system. nih.gov Similarly, Prins cascade processes have been developed for synthesizing complex spirocyclic systems, though not directly with this compound, the principles are applicable to its derivatives. researchgate.net

Radical and Photochemical Transformations of this compound

Radical Addition and Cyclization Pathways

The synthesis of this compound itself can involve a radical mechanism. The nickel-catalyzed reaction of 2-(oct-7-en-1-yl)oxirane with diethylzinc (B1219324) is proposed to proceed through a radical pathway involving the opening of the epoxide ring. vulcanchem.com

The terminal double bonds of this compound are susceptible to radical addition. Subsequent intramolecular cyclization of the resulting radical can lead to cyclic and spirocyclic structures. Studies on the cyclization of the related deca-5,9-dienyl radical show that it undergoes a 1,5-addition to form a five-membered ring. rsc.org

More complex radical cascade reactions have been developed for synthesizing spiro[4.5]deca-dienone skeletons. nih.govnih.gov These reactions can be initiated by the reduction of a diazonium salt to an aryl radical, which then undergoes a 5-exo cyclization followed by addition to an alkyne and a final ipso-cyclization onto the aromatic ring. acs.org Another strategy involves the 1,6-addition of an azide radical to a para-quinone methide, triggering a regioselective 5-exo-dig cyclization to furnish the spiro[4.5]deca-6,9-dien-8-one core. nih.gov Photocatalytic methods using visible light have also been employed to initiate radical dearomative cyclizations, providing access to spiro[4.5]deca-1,7,9-trien-6-ones. acs.orgresearchgate.net

| Reaction Type | Initiator/Catalyst | Key Mechanistic Steps | Product Type | Reference |

|---|---|---|---|---|

| [2+2+1] Spirocyclization | FeSO4·7H2O / TEMPO | Aryl radical formation, 5-exo cyclization, alkyne addition, ipso-attack | ortho-Spirocyclohexadienones | acs.org |

| Iodoazidation of p-Quinone Methides | TMSN3 / DDQ / NaI | 1,6-azide radical addition, 5-exo-dig cyclization, radical coupling | Spiro[4.5]deca-6,9-dien-8-ones | nih.gov |

| Photocatalytic Dearomative Cyclization | fac-Ir(ppy)3 / Blue LED | SET to generate radical, 5-exo-dig cyclization, dearomatization | Spiro[4.5]deca-1,7,9-trien-6-ones | acs.org |

Photoreactivity and Excited State Processes

The photochemistry of non-conjugated dienones like this compound can involve various transformations, including isomerizations and rearrangements. rsc.orgrsc.org Direct photolysis can lead to 1,3- and 1,5-acyl migrations, while triplet-sensitized reactions often result in (Z)-(E) isomerization. rsc.orgresearchgate.net

Significant research has been conducted on the photorearrangement of structurally related cross-conjugated cyclohexadienones, such as spiro[4.5]deca-6,9-dien-8-one. researchgate.net These compounds undergo a characteristic "lumiketone" rearrangement to form bicyclo[3.1.0]hexenone derivatives. sciensage.info The reaction proceeds from the n,π* triplet excited state and involves the shift of the C(4)-C(5) bond to C(3) with the simultaneous formation of a new C(2)-C(4) bond. sciensage.info The stereochemistry of the rearrangement is specific, occurring with an inversion of configuration at C-4. sciensage.info

The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the number of molecules undergoing a specific process per photon absorbed. msu.edu For some dienone rearrangements, the quantum yield can be affected by the solvent and the presence of triplet quenchers. researchgate.net For instance, the photorearrangement of 2,2-Dimethylspiro[4.5]deca-6,9-dien-8-one to its lumiketone products was found to proceed from the excited singlet state, as it could not be quenched by typical triplet quenchers. researchgate.net This reaction also showed a solvent effect on the ratio of epimeric ketone products formed. researchgate.net

Photochemical researchgate.netnih.gov-sigmatropic shifts are also possible under photochemical conditions, proceeding through an excited state that has the correct orbital symmetry for a suprafacial shift. wikipedia.orgaklectures.com

Rearrangement Reactions of this compound Skeletons

The carbon skeleton of this compound and its cyclic derivatives can undergo various rearrangement reactions, often catalyzed by acid. The dienone-phenol rearrangement is a classic example, where 4,4-disubstituted cyclohexadienones rearrange to 3,4-disubstituted phenols under acidic conditions. slideshare.net This process involves the formation of a carbocation intermediate followed by a 1,2-shift to achieve aromatic stabilization. slideshare.net Spiro[4.5]dec-7-ene-6,9-dione has been identified as a product in the boron trifluoride-catalyzed rearrangement of a bicyclic dienol. rsc.org

More complex skeletal rearrangements have been observed in related spiro[4.5]decadienone systems. A Lewis acid-promoted epoxide-opening ipso-cyclization can form a spiro[4.5]decadienone intermediate, which upon thermal activation, rearranges to a benzoxepane core. nih.gov Mechanistic studies, supported by DFT calculations, suggest this rearrangement proceeds through an unusual intramolecular enolate attack on the oxygen of a p-quinone oxonium zwitterion. nih.gov

Computational studies have also been used to investigate the ring-expanding rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, a cation related to cyclized derivatives of this compound. These calculations, at both ab initio and DFT levels, have shown that rearrangement via a 1,2-shift of a carbon atom is thermodynamically and kinetically favored over the migration of the oxygen atom.

Pericyclic rearrangements such as the Claisen and Cope rearrangements are also relevant for derivatives of this compound. For example, a Claisen rearrangement has been used as a key step to afford a multi-functionalized spiro[4.5]decane as a single diastereomer in the total synthesis of axane sesquiterpenes. nih.gov Sequential Claisen and Cope rearrangements have been used to synthesize long-chain unsaturated aldehydes from related dienol structures. nih.gov

Computational Chemistry and Theoretical Analysis of Deca 1,9 Dien 5 One

Quantum Chemical Calculations of Electronic Structure and Reactivity of Deca-1,9-dien-5-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can predict its geometry, electronic distribution, and the energetics of its chemical transformations.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, such as intramolecular cyclizations, which are plausible for a molecule like this compound.

Theoretical studies on related compounds, such as substituted deca-1,3,9-trienes, have utilized DFT to explore intramolecular Diels-Alder reactions. mdpi.commdpi.com These studies, often conducted within the framework of Molecular Electron Density Theory (MEDT), reveal that the feasibility and energetics of such reactions are heavily influenced by the electronic character of the substituents and the dienophile/diene moieties. researchgate.net For this compound, the carbonyl group at the 5-position would electronically influence the reactivity of the dienyl systems.

A hypothetical DFT study on an intramolecular reaction of this compound, for instance, an intramolecular [4+2] cycloaddition (Diels-Alder reaction) if a corresponding diene were present, or an ene reaction, would involve locating the transition state (TS) and calculating the activation energy. The B3LYP functional in combination with a basis set like 6-311G(d,p) is a common choice for such calculations. mdpi.com The activation enthalpies and Gibbs free energies for such a process would be key determinants of its viability. For example, in the intramolecular Diels-Alder reaction of (E)-deca-1,3,9-triene, the activation enthalpy is calculated to be 29.4 kcal·mol⁻¹, which is higher than the intermolecular counterpart, but the less negative activation entropy makes the intramolecular reaction more feasible. mdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Postulated Intramolecular Reaction of this compound

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 25-35 kcal·mol⁻¹ |

| Activation Entropy (ΔS‡) | -15 to -25 cal·mol⁻¹·K⁻¹ |

| Activation Gibbs Free Energy (ΔG‡) | 30-40 kcal·mol⁻¹ |

Note: These values are hypothetical and based on typical ranges for similar intramolecular reactions.

Ab Initio Molecular Orbital Calculations of Energetics

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for studying molecular energetics from first principles, without empirical parameters. psu.eduresearchgate.net These methods can be employed to calculate the relative energies of different conformations of this compound and the transition states for their interconversion.

Studies on the rearrangement of related spirocyclic ions, like the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, have demonstrated the utility of comparing results from different levels of theory, including HF/6-31G* and MP2/6-31G*, alongside DFT methods. psu.eduresearchgate.net Such a comparative approach for this compound would lend confidence to the predicted energetics. For instance, calculations could determine the energy difference between various conformers, which is crucial for understanding its dynamic behavior and the pre-organization required for intramolecular reactions.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated at Different Levels of Theory

| Conformer | HF/6-31G* (kcal·mol⁻¹) | MP2/6-31G* (kcal·mol⁻¹) | B3LYP/6-31G* (kcal·mol⁻¹) |

| Extended Chain | 0.00 | 0.00 | 0.00 |

| Folded Conformer 1 | +2.5 | +2.1 | +2.3 |

| Folded Conformer 2 | +3.8 | +3.2 | +3.5 |

Note: These values are hypothetical, illustrating the expected trend of relative conformational energies.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. acs.org For this compound, MD simulations can provide insights into its conformational landscape and the dynamics of its solvation.

Simulations of the related 1,9-decadiene (B157367) have been performed to understand its properties as a membrane mimic. mdpi.com These simulations, often using force fields like TraPPE, can yield important physical data such as density and radial distribution functions. mdpi.comresearchgate.net An MD simulation of this compound in a solvent like water would reveal how the molecule folds and how the solvent molecules arrange around the hydrophobic alkyl chain and the polar ketone group. This information is critical for understanding its behavior in a biological or chemical reaction environment. The simulations would track the trajectory of each atom over time, allowing for the analysis of conformational changes and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reaction Pathway Predictions for this compound

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukchemistrydocs.com

For this compound, FMO analysis can predict the most likely pathways for pericyclic reactions. The energy and symmetry of the HOMO and LUMO would determine whether a potential intramolecular cycloaddition is thermally or photochemically allowed. imperial.ac.uk The presence of the electron-withdrawing ketone group would lower the energy of both the HOMO and LUMO compared to the parent 1,9-decadiene. The LUMO would likely be centered around the carbonyl group and the adjacent alpha-carbons, making them susceptible to nucleophilic attack. The HOMO would have significant contributions from the C=C double bonds.

In a potential intramolecular Diels-Alder reaction (if a conjugated diene were part of the chain), the interaction between the HOMO of the diene part and the LUMO of the dienophile part would be crucial. The energy gap between these orbitals would dictate the reaction's feasibility. ajchem-a.com

Table 3: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: These are estimated values based on similar unsaturated ketones.

Theoretical Insights into Stereoselectivity and Regioselectivity in this compound Reactions

Computational chemistry is an invaluable tool for predicting the stereoselectivity and regioselectivity of chemical reactions. For this compound, theoretical calculations can explain and predict the formation of specific stereoisomers in its potential reactions.

In the context of intramolecular Diels-Alder reactions of related systems, DFT calculations have been used to determine the preferred transition state geometries, which in turn dictate the stereochemical outcome (e.g., endo vs. exo). researchgate.net The relative energies of the different transition state structures leading to various stereoisomers can be calculated to predict the major product. For instance, in the intramolecular ionic Diels-Alder reaction of a dieniminium, the chair conformation of the connecting chain controls the diastereoselectivity. mdpi.com A similar analysis for this compound would involve locating the transition states for the formation of different stereoisomeric products and comparing their activation energies. The regioselectivity, in cases where different ring sizes could be formed, can also be assessed by comparing the activation barriers for the competing pathways. researchgate.net

Advanced Spectroscopic Characterization Techniques for Deca 1,9 Dien 5 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of Deca-1,9-dien-5-one (1D and 2D)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. psu.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the proton and carbon environments and their connectivity. nih.gov

1D NMR Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is predicted to show distinct signals for each chemically non-equivalent proton. Due to the molecule's symmetry, the protons on the two alkyl chains extending from the carbonyl group are chemically equivalent. The terminal vinyl groups (-CH=CH₂) give rise to a characteristic complex splitting pattern in the olefinic region of the spectrum. mdpi.com The methylene (B1212753) protons adjacent to the carbonyl (α-protons) and those adjacent to the double bond (allylic protons) will appear as distinct multiplets.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C5) is expected to have the most downfield chemical shift, typically appearing around 210 ppm. The olefinic carbons (C1, C2, C9, C10) will resonate in the 114-140 ppm range, while the aliphatic methylene carbons (C3, C4, C6, C7) will appear in the upfield region.

Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H1, H10 | 5.75-5.90 | ddt | 2H |

| H2, H9 | 4.90-5.10 | m | 4H |

| H4, H6 | 2.45 | t | 4H |

dt: doublet of triplets, m: multiplet, t: triplet

Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| C5 | ~211 |

| C2, C9 | ~138 |

| C1, C10 | ~115 |

| C4, C6 | ~42 |

2D NMR Spectroscopy

Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling pathways. Key correlations would be observed between the vinyl protons (H1/H2, H9/H10) and their adjacent allylic protons (H3, H8), as well as between the allylic protons (H3, H8) and the protons at the C4/C7 positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal at ~42 ppm would show a cross-peak with the proton triplet at 2.45 ppm, assigning them to C4/C6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. researchgate.net For this compound, a key HMBC correlation would be from the α-protons (H4, H6) to the carbonyl carbon (C5), confirming the position of the ketone functional group.

Mass Spectrometry (MS) and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis. researchgate.net For this compound (C₁₀H₁₆O), the exact mass is 152.1201 Da.

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 152. The fragmentation of this ion is dictated by the functional groups present. The primary fragmentation pathways for aliphatic ketones are α-cleavage and McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this would lead to the loss of a butyl radical (•C₄H₇) or an allyl radical (•C₃H₅), resulting in acylium ions.

Cleavage at C4-C5: [M - C₄H₇]⁺ = m/z 95

Cleavage at C5-C6: [M - C₄H₇]⁺ = m/z 95 (symmetrical)

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with γ-hydrogens. The γ-hydrogen on C7 can be transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene molecule (propene, C₃H₆) and the formation of a radical cation enol.

[M - C₃H₆]⁺˙ = m/z 110

Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 152 | [C₁₀H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | [C₆H₁₀O]⁺˙ | McLafferty Rearrangement |

| 95 | [C₅H₇O]⁺ | α-Cleavage |

| 55 | [C₄H₇]⁺ | Butenyl cation |

Infrared and Raman Spectroscopy for Functional Group Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. acs.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a very strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. The terminal alkene groups also give rise to several characteristic bands. spectrabase.com

C=O Stretch: A strong absorption is expected around 1715 cm⁻¹, typical for an aliphatic ketone. scifiniti.com

=C-H Stretch: These absorptions appear at frequencies above 3000 cm⁻¹, typically around 3080 cm⁻¹.

Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

C=C Stretch: A medium intensity band is expected near 1640 cm⁻¹.

=C-H Bends (Out-of-Plane): Strong bands near 990 cm⁻¹ and 910 cm⁻¹ are diagnostic for a monosubstituted alkene (vinyl group).

Raman Spectroscopy

Raman spectroscopy provides complementary information. While the C=O stretch gives a moderately strong Raman signal, the C=C double bond stretch, being more symmetric, typically produces a stronger and more intense signal in the Raman spectrum than in the IR spectrum. This can be particularly useful for confirming the presence of the alkene functionalities.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|

| =C-H Stretch | ~3080 | ~3080 | Medium / Medium |

| C-H Stretch (sp³) | 2850-2960 | 2850-2960 | Strong / Strong |

| C=O Stretch | ~1715 | ~1715 | Very Strong / Medium |

| C=C Stretch | ~1640 | ~1640 | Medium / Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for this compound

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of UV or visible light.

UV-Vis Spectroscopy

The chromophores in this compound are the two isolated carbon-carbon double bonds and the central carbonyl group. Since these functional groups are not conjugated, their electronic absorptions are expected to be similar to those of isolated chromophores.

π → π* Transition (C=C): The isolated alkene groups will exhibit a strong π → π* transition at a wavelength below 200 nm, which is often outside the range of standard laboratory spectrophotometers.

n → π* Transition (C=O): The carbonyl group possesses non-bonding (n) electrons on the oxygen atom. This allows for a weak, symmetry-forbidden n → π* transition, which is expected to appear as a broad, low-intensity absorption band in the range of 270-290 nm. beilstein-journals.org

π → π* Transition (C=O): A much stronger π → π* transition for the carbonyl group occurs at a shorter wavelength, typically around 180-190 nm.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. In general, simple aliphatic ketones like this compound are not significantly fluorescent. beilstein-journals.org The excited state formed after the n → π* transition is typically deactivated efficiently through non-radiative pathways such as intersystem crossing to a triplet state or vibrational relaxation. Therefore, any fluorescence emission from this compound is expected to be very weak or non-existent. researchgate.net

Predicted Electronic Transitions for this compound

| Transition | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | C=O | ~280 | Low (~15-30 L mol⁻¹ cm⁻¹) |

| π → π* | C=O | ~185 | High (~1000 L mol⁻¹ cm⁻¹) |

Deca 1,9 Dien 5 One As a Versatile Synthon in Complex Molecule Synthesis

Strategic Applications of Deca-1,9-dien-5-one in Natural Product Synthesis

A key application of this compound in the synthesis of natural products lies in its use as a precursor to spiroketals. Spiroketals are a common structural motif found in a wide array of biologically active natural products, including polyether antibiotics, pheromones, and marine toxins. The formation of the spiroketal core often represents a significant challenge in a total synthesis campaign.

This compound is strategically suited for the synthesis of these structures through an intramolecular iodoetherification reaction. In this process, the ketone is first converted into a ketal, typically by reaction with a diol. The resulting intermediate, which preserves the two terminal double bonds, can then undergo a powerful cyclization reaction. Triggered by an electrophilic iodine source, one of the terminal alkenes is activated, leading to a subsequent intramolecular nucleophilic attack by the ketal oxygen. This is followed by a second, similar attack from the other alkene, effectively "stitching" the linear precursor into a dense, stereochemically rich spirocyclic system. This method allows for the formation of spiroketals with a high degree of stereoselectivity. acs.org

While direct total syntheses of specific natural products starting from this compound are not extensively documented in readily available literature, its utility is demonstrated by its ability to construct the core structures of several natural product families.

Table 1: Representative Natural Product Classes Containing Spiroketal Moieties

| Natural Product Class | Representative Example(s) | Significance |

| Polyether Antibiotics | Salinomycin, Narasin | Used as coccidiostats in veterinary medicine. mdpi.com |

| Marine Polyether Toxins | Spongistatins (Altohyrtin) | Exhibit potent cytotoxic activity against various cancer cell lines. researchgate.net |

| Insect Pheromones | Pheromones of the olive fly | Crucial for chemical ecology and pest management strategies. nih.gov |

| Spiroketal Macrolides | Spirastrellolide A | A potent inhibitor of protein phosphatases with a complex bis-spiroketal system. organic-chemistry.org |

The ability of this compound to efficiently generate the spiro[5.5]undecane skeleton, a common core in these molecules, underscores its strategic importance as a synthon in the pursuit of complex natural product synthesis.

This compound as a Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules, which can be screened for novel biological activity. researchgate.netfrontiersin.org Unlike target-oriented synthesis, which focuses on a single product, DOS employs versatile building blocks or scaffolds that can be elaborated in multiple directions to rapidly populate chemical space. frontiersin.org

This compound is an exemplary scaffold for DOS due to its trifunctional nature. The central ketone and two terminal alkenes can be manipulated independently or in sequence to create a wide variety of molecular architectures. This approach allows for the systematic variation of the core scaffold, appendage diversity (the groups attached to the scaffold), and stereochemistry. nih.gov

The synthetic potential of this scaffold can be illustrated by considering the possible transformations at each functional group:

The Ketone: The carbonyl group can undergo nucleophilic addition to form tertiary alcohols, be reductively aminated to introduce nitrogen, or participate in condensation reactions to form heterocycles like pyrimidines or imidazoles. It can also be converted to an alcohol for further derivatization. beilstein-journals.org

The Alkenes: The two terminal double bonds are amenable to a vast range of transformations. They can undergo olefin metathesis, epoxidation, dihydroxylation, ozonolysis, or participate in various cycloaddition reactions. nih.gov

This multi-directional reactivity allows a single starting material, this compound, to serve as the foundation for a library of compounds with diverse skeletons, including linear, monocyclic, bicyclic, and spirocyclic systems.

Table 2: Conceptual Transformations of this compound for Diversity-Oriented Synthesis

| Functional Group | Potential Reaction | Resulting Functionality / Structure |

| Ketone | Grignard Addition | Tertiary Alcohol |

| Reductive Amination | Secondary Amine | |

| Wittig Reaction | Exocyclic Alkene | |

| Ketalization/Spiroketalization | Spiroketal Core | |

| Alkenes | Ring-Closing Metathesis (RCM) | Cycloalkene (e.g., cyclononene) |

| Epoxidation | Bis-epoxide | |

| Dihydroxylation | Tetraol | |

| Diels-Alder Cycloaddition | Bicyclic adducts |

By combining these transformations, chemists can generate libraries of sp³-rich, three-dimensional molecules, which are of high value in drug discovery for their potential to interact with complex biological targets. nih.gov

Development of Polymerizable Monomers from this compound

The presence of two terminal double bonds makes this compound a suitable monomer for acyclic diene metathesis (ADMET) polymerization. ADMET is a step-growth polycondensation reaction catalyzed by transition metal complexes, such as Grubbs' or Schrock's catalysts, that is particularly effective for polymerizing α,ω-dienes. researchgate.net The reaction proceeds with the release of ethylene (B1197577) gas, which drives the equilibrium towards the formation of high molecular weight polymer chains. researchgate.net

When this compound is used as a monomer in ADMET polymerization, it produces an unsaturated polyketone. The resulting polymer chain consists of repeating octenylene units, with a ketone group positioned regularly along the backbone.

n (CH2=CH(CH2)3-C(=O)-(CH2)3CH=CH2) -> [-CH(CH2)3-C(=O)-(CH2)3CH=]n + n (CH2=CH2)

This process is analogous to the well-established ADMET polymerization of 1,9-decadiene (B157367), which yields poly(octenylene). sigmaaldrich.com The key advantage of using a functionalized monomer like this compound is the introduction of functional groups directly into the polymer backbone at precise intervals. researchgate.net This precision is difficult to achieve with other polymerization methods like radical polymerization.

Furthermore, this compound can be used as a comonomer with other α,ω-dienes. For example, copolymerization with a simple hydrocarbon diene like 1,9-decadiene would allow for the synthesis of random copolymers with a tunable density of ketone functionalities. This approach has been successfully demonstrated with other ketone-containing dienes, such as docosa-1,21-dien-11-one, to create model polyketones. acs.org

Functionalization of this compound for Material Science Applications

The polymers and copolymers derived from this compound have significant potential in material science. The incorporation of the ketone functionality into the polymer backbone imparts specific chemical and physical properties to the resulting material.

Tuning Material Properties: The ketone group is polar, and its regular placement along the otherwise nonpolar polyethylene-like backbone can significantly influence the material's bulk properties. These include:

Crystallinity and Melting Point: The ketone groups can disrupt the crystalline packing of the polymer chains, leading to changes in the melting temperature and degree of crystallinity compared to pure polyethylene. Research on long-spaced aliphatic polyketones made via ADMET has shown that the ketone groups influence these thermal properties. acs.org

Adhesion and Printability: The increased polarity can enhance the surface energy of the material, improving its adhesion to other surfaces and its printability.

Mechanical Properties: The presence of functional groups and the potential for intermolecular interactions (e.g., dipole-dipole) can alter the mechanical response of the material, affecting its toughness, flexibility, and modulus. rsc.org

Post-Polymerization Modification: The ketone groups serve as reactive handles for further chemical modification of the polymer. This allows for the creation of a wide range of functional materials from a single parent polymer. Potential modifications include:

Cross-linking: The ketone groups can be used as sites for cross-linking, transforming a thermoplastic material into a thermoset with enhanced thermal stability and solvent resistance.

Grafting: Other molecules or polymer chains can be grafted onto the backbone via reactions with the ketone, leading to materials with specialized surface properties or stimuli-responsive behavior.

Conversion to Other Functionalities: The ketones can be reduced to hydroxyl groups, which can enhance hydrophilicity and provide sites for further esterification or etherification reactions.

This ability to produce functional polymers with precisely placed reactive sites makes this compound a valuable monomer for designing advanced materials with tailored properties for a variety of applications. mpg.de

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of Deca-1,9-dien-5-one, and how do they inform its reactivity in synthetic chemistry?

- Methodology : Characterize properties using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Compare observed data with computational models (e.g., density functional theory) to validate structural assignments .

- Key Considerations : Ensure purity via chromatographic methods (HPLC, GC) and document solvent effects on spectral interpretations .

Q. What standardized protocols exist for synthesizing this compound, and how can yield optimization be systematically approached?

- Methodology : Evaluate catalytic systems (e.g., transition-metal catalysts) and reaction conditions (temperature, solvent polarity). Use design of experiments (DoE) to identify critical variables affecting yield .

- Data Analysis : Apply statistical tools (ANOVA, response surface methodology) to optimize parameters while minimizing side reactions .

Q. How can researchers validate the identity of this compound derivatives when spectral data conflicts with theoretical predictions?

- Methodology : Cross-validate using complementary techniques (X-ray crystallography, 2D NMR). Replicate synthesis under controlled conditions to isolate artifacts or impurities .

Advanced Research Questions

Q. What experimental designs effectively isolate mechanistic pathways of this compound in catalytic asymmetric reactions?

- Methodology : Use kinetic isotope effects (KIE) and intermediate trapping studies to probe reaction mechanisms. Incorporate control experiments (e.g., radical inhibitors) to rule out competing pathways .

- Data Contradiction Analysis : Compare computational simulations (molecular dynamics) with experimental kinetics to resolve discrepancies .

Q. How can researchers address contradictions in bioactivity data for this compound across different in vitro models?

- Methodology : Standardize assay conditions (cell lines, solvent concentrations) and validate results via orthogonal assays (e.g., enzymatic vs. cell-based). Perform meta-analyses of published datasets to identify confounding variables .

- Statistical Approach : Apply multivariate regression to quantify the impact of experimental variables (e.g., incubation time, dosage) on observed bioactivity .

Q. What strategies ensure reproducibility in large-scale syntheses of this compound while maintaining stereochemical fidelity?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction progress. Use designed experiments to scale reaction parameters (mixing efficiency, heat transfer) without altering stereoselectivity .

- Validation : Cross-reference batch data with small-scale trials using principal component analysis (PCA) to detect scalability-driven deviations .

Q. How can advanced spectroscopic techniques resolve ambiguities in the conformational dynamics of this compound in solution?

- Methodology : Employ dynamic NMR (DNMR) or cryogenic electron microscopy (cryo-EM) to study temperature-dependent conformational equilibria. Pair with molecular modeling to correlate experimental data with predicted low-energy states .

Methodological Frameworks

- Experimental Design : Prioritize hypothesis-driven approaches over exploratory studies. Define dependent/independent variables clearly and include controls for environmental variability (e.g., light, humidity) .

- Data Integrity : Use open-source platforms (e.g., Jupyter Notebooks) for transparent data processing. Archive raw spectra and chromatograms in FAIR-compliant repositories .

- Literature Integration : Conduct systematic reviews to identify knowledge gaps, ensuring alignment with existing mechanistic or synthetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.